molecular formula C12H10ClF3O2 B13030559 3-Chloro-3-(4-(trifluoromethyl)phenyl)cyclobutane-1-carboxylic acid

3-Chloro-3-(4-(trifluoromethyl)phenyl)cyclobutane-1-carboxylic acid

Cat. No.: B13030559
M. Wt: 278.65 g/mol
InChI Key: NTRGWKDZQJMLIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-3-(4-(trifluoromethyl)phenyl)cyclobutane-1-carboxylic acid is a sophisticated chemical building block designed for advanced research and development. Its molecular architecture, featuring a cyclobutane core substituted with a chloro group and a 4-(trifluoromethyl)phenyl moiety, makes it a valuable scaffold in medicinal chemistry and drug discovery . The presence of the trifluoromethyl group is of particular interest, as this functional group is known to significantly influence the physicochemical properties of molecules, often enhancing metabolic stability, membrane permeability, and binding affinity in drug candidates . This compound is expertly suited for use as a key intermediate in the synthesis of more complex target molecules. Researchers can leverage the reactivity of its carboxylic acid and chloro-functionalized cyclobutane ring to construct novel chemical entities for high-value applications. These applications may include the development of protein kinase inhibitors or other targeted therapeutic agents, given the prevalence of the trifluoromethyl group and rigid, three-dimensional scaffolds in modern pharmaceuticals . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H10ClF3O2

Molecular Weight

278.65 g/mol

IUPAC Name

3-chloro-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H10ClF3O2/c13-11(5-7(6-11)10(17)18)8-1-3-9(4-2-8)12(14,15)16/h1-4,7H,5-6H2,(H,17,18)

InChI Key

NTRGWKDZQJMLIO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC=C(C=C2)C(F)(F)F)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-(4-(trifluoromethyl)phenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(trifluoromethyl)benzyl chloride with cyclobutanone in the presence of a base, followed by chlorination of the resulting product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Esterification and Functional Group Interconversion

The carboxylic acid group undergoes typical acid-catalyzed esterification. For example, reactions with methanol in the presence of thionyl chloride (SOCl₂) yield the corresponding methyl ester (Table 1) .

Table 1: Esterification Conditions and Outcomes

Reaction ComponentConditionsProduct YieldSource
Methanol + SOCl₂Reflux, 24 h, anhydrous THF85–92%
Ethanol + H₂SO₄ catalyst60°C, 6 h, toluene solvent78%

This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Decarboxylation Reactions

The compound undergoes thermal or base-induced decarboxylation, particularly under reflux conditions. Studies show that heating at 120°C in dimethylformamide (DMF) with K₂CO₃ eliminates CO₂, forming 3-chloro-1-(4-(trifluoromethyl)phenyl)cyclobutane (Table 2) .

Table 2: Decarboxylation Pathways

ConditionsCatalystByproductProduct PuritySource
K₂CO₃, DMF, 120°C, 8 hNoneCO₂89%
Cu(OAc)₂, quinolineThermalH₂O76%

The electron-withdrawing trifluoromethyl group stabilizes the transition state, accelerating CO₂ loss .

Nucleophilic Substitution at the Chlorine Position

The chlorine atom on the cyclobutane ring participates in SN reactions. For instance, treatment with sodium methoxide (NaOMe) in methanol replaces chlorine with a methoxy group, forming 3-methoxy derivatives (Table 3) .

Table 3: Substitution Reactions

NucleophileSolventTemperatureProductYieldSource
NaOMeMethanol50°C, 4 h3-Methoxy analog68%
NH₃ (g)THFRT, 12 h3-Amino analog55%

Cyclobutane Ring-Opening Reactions

The strained cyclobutane ring undergoes ring-opening under oxidative or reductive conditions:

  • Oxidative cleavage : Reaction with KMnO₄ in acidic medium produces 3-chloro-3-(4-(trifluoromethyl)phenyl)glutaric acid.

  • Reductive cleavage : Hydrogenation over Pd/C yields 1-chloro-1-(4-(trifluoromethyl)phenyl)propane .

pH-Dependent Reactivity

The carboxylic acid group’s ionization state dictates reactivity:

  • Acidic conditions (pH < 2) : Facilitates esterification and lactone formation.

  • Basic conditions (pH > 10) : Promotes decarboxylation and nucleophilic substitution .

Biological Interactions

While not a direct chemical reaction, the compound’s trifluoromethyl group enhances binding to biological targets (e.g., enzymes) via hydrophobic and dipole interactions, as observed in MDM2 inhibition studies .

Stability Under Synthetic Conditions

Key stability parameters include:

  • Thermal stability : Decomposes above 200°C, releasing HCl and CO₂.

  • Photostability : UV light induces radical formation at the cyclobutane ring .

Comparative Reactivity with Analogues

Table 4: Reactivity Comparison with Structural Analogues

CompoundDecarboxylation Rate (k, s⁻¹)Esterification Yield
3-Fluoro-3-(3-fluorophenyl) analog0.002165%
3-Chloro-3-(4-CF₃-phenyl) (this compound)0.005892%
3-Methoxy-3-phenyl analog0.000381%

Data adapted from .

Scientific Research Applications

3-Chloro-3-(4-(trifluoromethyl)phenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-3-(4-(trifluoromethyl)phenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The compound’s structural analogs differ primarily in substituent type, position, and electronic effects. Key examples include:

Compound Name CAS RN Substituents Molecular Weight (g/mol) Melting Point (°C) Key References
3-Chloro-3-(4-(trifluoromethyl)phenyl)cyclobutane-1-carboxylic acid - Cl, 4-(CF₃)Ph at C3 278.66 Not reported -
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid 50921-39-6 Cl at Ph, no CF₃ 210.65 80–82
1-(4-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid 1339332-79-4 Cl at Ph, methyl at C3 224.68 Not reported
1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid 1314744-75-6 CN at Ph (meta) Not reported Not reported
Key Observations:
  • Trifluoromethyl vs.
  • Positional Effects: The para-substituted trifluoromethyl group (target compound) may improve steric and electronic interactions in receptor binding compared to meta-cyano derivatives (e.g., 1-(3-cyanophenyl) analog) .

Physicochemical Properties

  • Melting Points : The 1-(4-chlorophenyl)-1-cyclobutanecarboxylic acid () exhibits a melting point of 80–82°C . The target compound’s melting point is unreported, but the trifluoromethyl group likely reduces crystallinity due to increased lipophilicity.
  • Molecular Weight : The target compound’s higher molecular weight (278.66 g/mol) compared to analogs (210–225 g/mol) suggests greater steric bulk, which may influence solubility and diffusion kinetics.

Biological Activity

3-Chloro-3-(4-(trifluoromethyl)phenyl)cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H10ClF3O2
  • Molecular Weight : 292.66 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity. Here are some proposed mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, similar to other trifluoromethyl-containing compounds that exhibit anti-cancer properties .
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that control cell growth and apoptosis .

Biological Activity Data

Activity TypeAssay MethodologyIC50 Value (µM)Reference
Anti-cancer activityMTT assay12.5
Enzyme inhibition (Raf kinase)Kinase assay15
Receptor binding affinityRadiolabeled ligand binding30

Case Study 1: Anti-Cancer Activity

In a study investigating novel anti-cancer agents, this compound demonstrated significant cytotoxicity against various cancer cell lines. The compound was evaluated using the MTT assay, revealing an IC50 value of 12.5 µM against breast cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of Raf kinase, a critical player in the MAPK signaling pathway often implicated in cancer progression. The compound exhibited an IC50 of 15 µM, suggesting it could serve as a lead compound for developing targeted therapies for tumors characterized by aberrant Raf signaling .

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-3-(4-(trifluoromethyl)phenyl)cyclobutane-1-carboxylic acid, and how can intermediates be characterized?

Methodological Answer: A plausible synthesis involves cyclobutane ring formation via [2+2] photocycloaddition or alkylation of pre-functionalized cyclobutane precursors. For example:

Cyclobutane Core Construction : Start with a cyclobutane-1-carboxylic acid derivative, such as tert-butyl 3-hydroxycyclobutane-1-carboxylate, and introduce substituents via nucleophilic substitution or cross-coupling reactions.

Trifluoromethylphenyl Introduction : Use Suzuki-Miyaura coupling with a 4-(trifluoromethyl)phenylboronic acid derivative and a halogenated cyclobutane intermediate .

Chlorination : Introduce the chlorine atom via electrophilic substitution using N-chlorosuccinimide (NCS) under controlled conditions.
Characterization : Validate intermediates using 1H^1H/13C^{13}C NMR (focus on cyclobutane ring coupling constants, e.g., J=810HzJ = 8-10 \, \text{Hz}) and LC-MS for purity. Confirm regiochemistry via NOESY or X-ray crystallography .

Q. How can the stereochemical configuration of the cyclobutane ring be determined experimentally?

Methodological Answer:

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the cyclobutane ring geometry. Focus on torsion angles (e.g., 0–10° for chair-like conformations) and bond lengths (C-C ~1.55 Å for strained cyclobutane) .
  • Vibrational Circular Dichroism (VCD) : Compare experimental IR spectra with DFT-calculated spectra to assign absolute configuration.
  • NMR Analysis : Use 1H^1H-1H^1H coupling constants (JJ) to infer ring puckering. For example, axial-equatorial proton couplings in chair conformers typically range J=46HzJ = 4-6 \, \text{Hz} .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the trifluoromethyl group in catalytic applications?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for reactions involving the CF3_3 group. Key parameters:
    • Electron-withdrawing effect: Calculate Fukui indices (ff^-) to identify electrophilic sites.
    • Steric maps: Use molecular dynamics (MD) to assess steric hindrance from the CF3_3-phenyl group.
  • Docking Studies : Simulate interactions with enzymes (e.g., cyclooxygenase) to evaluate binding affinity. Compare with analogs lacking the CF3_3 group to isolate its contribution .

Q. How should researchers resolve contradictions between spectral data and crystallographic results?

Methodological Answer:

  • Case Example : If NMR suggests free rotation of the phenyl group but XRD shows a locked conformation:
    • Temperature-Dependent NMR : Acquire 1H^1H NMR spectra at low temperatures (e.g., -40°C) to detect restricted rotation.
    • Twinned Data Analysis : Use SHELXD to model disorder or twinning in XRD data, which may obscure true conformation .
    • Dynamic NMR Simulations : Fit variable-temperature NMR data to determine rotational barriers (e.g., using Eyring equation).

Q. What strategies optimize the compound’s stability under aqueous conditions for biological assays?

Methodological Answer:

  • Hydrolytic Stability Testing :
    • pH Profiling : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC.
    • Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester during synthesis to prevent decarboxylation.
    • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .

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